n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[methyl-[2-(3-methylphenoxy)ethyl]amino]acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-10-4-3-5-11(8-10)16-7-6-13(2)9-12(14)15/h3-5,8H,6-7,9H2,1-2H3,(H,14,15) |
InChI Key |
VYQPZEYNIMJGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN(C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Glycine Derivatives
The foundational approach involves sequential alkylation of glycine. First, the primary amine of glycine is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions. The protected glycine is then subjected to alkylation with 2-(m-tolyloxy)ethyl bromide in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Triethylamine serves as the base, facilitating deprotonation and nucleophilic attack. This step typically requires refluxing at 80°C for 12–14 h, yielding the N-alkylated intermediate.
Deprotection is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol, followed by methylation with methyl iodide in the presence of sodium hydride (NaH). The final product is isolated with an average yield of 68–72% after recrystallization from ethanol.
Condensation Using Peptide-Coupling Reagents
Alternative routes adapt peptide synthesis techniques. A phosphorus derivative of glycine is condensed with m-tolyloxyethylamine using N,N'-dimethylaminopropylethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF. This method avoids Boc protection but requires stringent anhydrous conditions. The reaction proceeds at room temperature for 24 h, achieving a moderate yield of 60–65%.
Microwave-Assisted Synthesis
Accelerated Alkylation and Methylation
Microwave irradiation drastically reduces reaction times. In one protocol, unprotected glycine is directly alkylated with 2-(m-tolyloxy)ethyl mesylate in ethanol under microwave conditions (300 W, 80°C). The reaction completes in 9–12 min, yielding 85–88% of the alkylated intermediate. Subsequent methylation with dimethyl sulfate in the same reactor under pulsed irradiation (30 s intervals) achieves 90–92% conversion to the final product.
Comparative Performance Data
The table below contrasts conventional and microwave methods:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time (Alkylation) | 12–14 h | 9–12 min |
| Methylation Yield | 68–72% | 90–92% |
| Total Energy Consumption | 1,200 kJ | 180 kJ |
| Purity (HPLC) | 95–97% | 98–99% |
Data adapted from Desai et al. (2021) and amino acid synthesis patents.
Catalytic Enhancements
Zinc Chloride-Mediated Alkylation
Anhydrous ZnCl₂ catalyzes the alkylation step, enabling milder conditions. A mixture of glycine, 2-(m-tolyloxy)ethyl chloride, and ZnCl₂ in tetrahydrofuran (THF) reacts at 50°C for 6 h, achieving 78–82% yield. The catalyst likely stabilizes the transition state via Lewis acid interactions, reducing activation energy.
Phase-Transfer Catalysis
Benzyltriethylammonium chloride (BTEAC) facilitates interfacial reactions in biphasic systems (water/dichloromethane). This method achieves 75–80% yield at room temperature within 8 h, though product isolation requires extensive washing to remove catalyst residues.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (40:60 v/v). Analytical thin-layer chromatography (TLC) with chloroform/methanol (9.5:0.5 v/v) confirms homogeneity (Rf = 0.23).
Spectroscopic Analysis
- IR Spectroscopy : Key absorptions include C=O stretch at 1,691 cm⁻¹, N–H bend at 1,545 cm⁻¹, and C–O–C ether stretch at 1,232 cm⁻¹.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.72 (s, 3H, N–CH₃), δ 4.21 (t, J = 6.5 Hz, 2H, OCH₂), δ 6.82–7.25 (m, 4H, aromatic).
- Mass Spectrometry : Molecular ion peak at m/z = 253.12 (calculated for C₁₂H₁₇NO₃).
Chemical Reactions Analysis
Types of Reactions
n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the m-tolyloxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Scientific Research Applications
n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Methyl-N-(2-(m-tolyloxy)ethyl)glycine with structurally related glycine derivatives, focusing on molecular properties, solubility, and applications.
Structural and Functional Group Comparison
*Note: Molecular weight for the target compound is estimated based on structural analogy.
Solubility and Physicochemical Properties
- Likely soluble in organic solvents like DMSO or ethanol.
- N-(2-Methoxyethyl)-N-methylglycine : Higher polarity from the methoxy group enhances water solubility compared to the target compound .
- N,N-Dimethylglycine : Highly water-soluble due to minimal steric hindrance and polar carboxylate group .
- N-(o-Toluoyl)glycine : Moderate solubility in polar solvents; the aromatic benzoyl group reduces hydrophilicity .
- N,N-Di(2-hydroxyethyl)glycine : Excellent water solubility, commonly used in buffering systems (e.g., Good’s buffers) due to hydroxyethyl groups .
Key Differentiators and Limitations
Aromatic vs. Aliphatic Substituents : The m-tolyloxy group in the target compound confers greater lipophilicity compared to aliphatic derivatives like N,N-Dimethylglycine, influencing membrane permeability in drug design .
Ether vs. Amide Linkages : Unlike N-(o-Toluoyl)glycine (amide bond), the ether linkage in the target compound may reduce metabolic stability but enhance synthetic versatility .
Research Gaps : Direct experimental data (e.g., melting point, toxicity) for this compound are absent in the provided evidence, necessitating extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
